

An In-Depth Technical Guide to Tubulin Polymerization-IN-33 (Compound 3a)

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Compound of Interest

Compound Name: *Tubulin polymerization-IN-33*

Cat. No.: *B15603454*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of **Tubulin Polymerization-IN-33**, a potent inhibitor of tubulin polymerization with significant antitumor properties. This document includes detailed experimental protocols and quantitative data to support further research and development.

Core Chemical and Biological Properties

Tubulin Polymerization-IN-33, also identified as compound 3a in the primary literature, is a novel indole analogue that demonstrates significant inhibitory effects on tubulin polymerization. [1] It is a promising candidate for cancer therapy due to its potent antiproliferative and pro-apoptotic activities against various cancer cell lines.

| Property | Value | Source |
|---------------------|-------------------------------------------------------------------------|-------------------------|
| IUPAC Name | 2-(1H-Indol-3-yl)-3-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyridine | Inferred from structure |
| CAS Number | 2944462-67-1 | [1] |
| Molecular Formula | C24H22N4O3 | [1] |
| Molecular Weight | 414.46 g/mol | [1] |
| SMILES | <chem>COc1ccccc1C(=O)N2C=CC3=C2N=C(C4=CC=CC5=C4C=CN5C)N3=C1</chem> | [1] |
| Mechanism of Action | Inhibition of tubulin polymerization by binding to the colchicine site. | [1] |

Quantitative Biological Activity

The biological efficacy of **Tubulin Polymerization-IN-33** has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 2.1: Inhibition of Tubulin Polymerization

| Assay Type | Parameter | Value |
|---------------------------------------|-----------|-----------------------------|
| In vitro tubulin polymerization assay | IC50 | 9.05 µM [1] |

Table 2.2: Antiproliferative Activity against Cancer Cell Lines

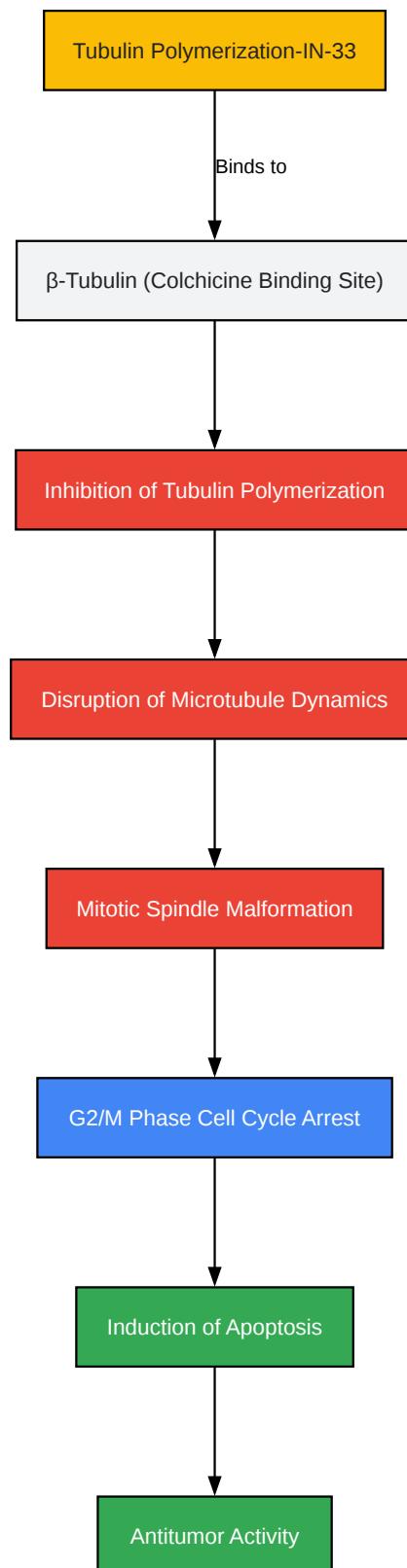
| Cell Line | Cancer Type | IC50 (nM) |
|-----------|--------------------------|--------------------|
| HepG-2 | Hepatocellular Carcinoma | 4.5 (average)[1] |
| MCF-7 | Breast Adenocarcinoma | Data not specified |
| HeLa | Cervical Cancer | Data not specified |
| B16-F10 | Melanoma | Data not specified |

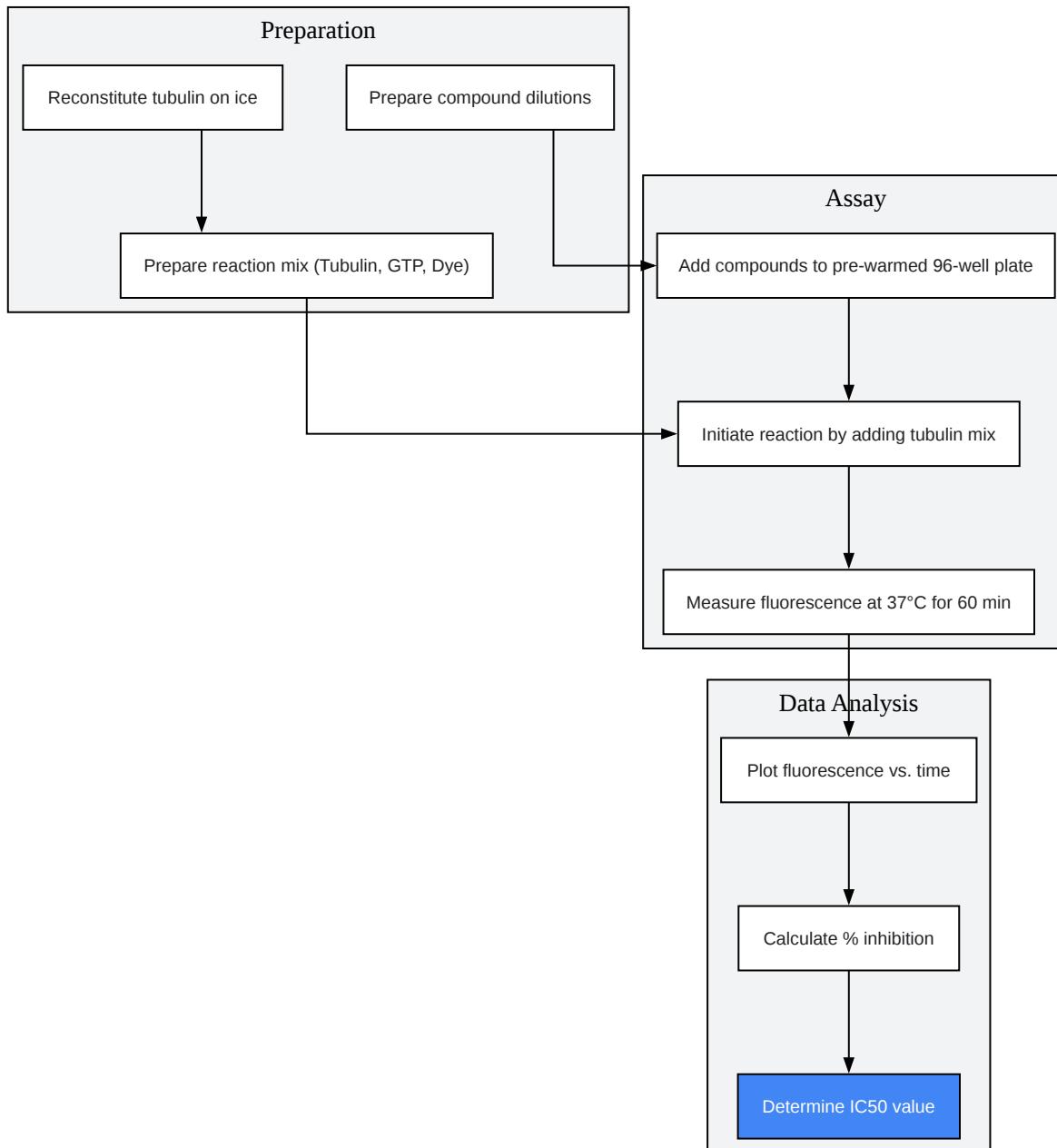
Table 2.3: In Vivo Antitumor Activity

| Animal Model | Dosage and Administration | Outcome |
|------------------------------|------------------------------------------------------|-----------------------------------------|
| B16-F10 melanoma in C57 mice | 5 mg/kg; intraperitoneal injection daily for 14 days | 62.96% Tumor Growth Inhibition (TGI)[1] |

Mechanism of Action and Signaling Pathway

Tubulin Polymerization-IN-33 exerts its anticancer effects by disrupting microtubule dynamics, a critical process for cell division. It binds to the colchicine-binding site on β -tubulin, which prevents the polymerization of α/β -tubulin heterodimers into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).



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References

- 1. cib.csic.es [cib.csic.es]
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